N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine
Description
N'-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by a pyridyl ring bearing both chlorine and trifluoromethyl substituents. This compound is part of a broader class of diamine-based ligands and bioactive molecules, often utilized in coordination chemistry, medicinal chemistry, and materials science.
Structure
3D Structure
Properties
IUPAC Name |
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N3/c9-6-3-5(8(10,11)12)4-7(15-6)14-2-1-13/h3-4H,1-2,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNYYUICEFPJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1NCCN)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine typically involves the reaction of 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine exhibit antimicrobial properties. The introduction of trifluoromethyl groups can enhance the lipophilicity and biological activity of the compound, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its utility in treating infections caused by resistant bacteria.
Anticancer Properties
The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies have demonstrated that it can induce apoptosis in cancer cells. This is particularly relevant in the context of developing targeted therapies for cancers that are difficult to treat with conventional methods.
Agrochemical Applications
Herbicide Development
this compound has been explored for its potential as a herbicide. The trifluoromethyl group is known to enhance herbicidal activity by improving the compound's stability and efficacy against a range of weed species. Field trials have indicated promising results in controlling resistant weed populations, making it a valuable addition to modern herbicide formulations.
Insecticidal Properties
The compound has also shown potential as an insecticide. Its mechanism of action involves disrupting the nervous system of target insects, leading to paralysis and death. This property is crucial for developing environmentally friendly insecticides that target specific pests while minimizing harm to beneficial organisms.
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of pyridine derivatives into polymer matrices can improve their chemical resistance and stability under harsh conditions.
Nanotechnology
The compound's unique chemical structure allows it to be functionalized for use in nanotechnology applications. It can serve as a precursor for creating nanoparticles that exhibit specific optical or electronic properties, which are essential for applications in sensors and electronic devices.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituted Pyridyl Derivatives
N-(5-Chloro-6-methyl-2-pyridin-2-yl-pyrimidin-4-yl)-N'-(4-trifluoromethyl-pyridin-2-yl)-ethane-1,2-diamine (CAS 286008-56-8):
N-(Ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine dihydrochloride :
Schiff Base Derivatives
N,N′-Bis(4-chlorobenzylidene)ethane-1,2-diamine (L1) :
N,N′-Bis(3-nitrobenzylidene)ethane-1,2-diamine (L2) :
Antifungal Agents
Antiparasitic Compounds
- N-(7-Chloroquinolin-4-yl)-N′-ferrocenylmethyl-1,2-diamine dihydrochloride (Compound 11): Structure: Combines chloroquinoline (antimalarial motif) with ferrocene. Mechanism: Synergistic effects from redox-active ferrocene and chloroquinoline’s DNA intercalation properties .
Physicochemical and Coordination Properties
Table 1: Key Properties of Selected Ethane-1,2-diamine Derivatives
*Estimated based on structural similarity to .
Research Findings and Trends
- Coordination Chemistry : Ethane-1,2-diamine derivatives with electron-withdrawing groups (e.g., CF₃, nitro) form stable complexes with transition metals, enabling applications in catalysis and materials science .
- Bioactivity Optimization: Diamidines (e.g., Compound 6) outperform monoamidines due to enhanced charge delocalization and target binding .
Biological Activity
N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine, commonly referred to as CTET, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, alongside relevant research findings and case studies.
Chemical Structure and Properties
IUPAC Name: N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Molecular Formula: C8H9ClF3N3
Molecular Weight: 239.62 g/mol
The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, contributing to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of CTET typically involves the reaction of 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxaldehyde with ethane-1,2-diamine. The reaction is conducted in solvents like ethanol or methanol and may require catalysts to optimize yield and purity.
Antimicrobial Properties
Research indicates that CTET exhibits significant antimicrobial activity. In a study evaluating various pyridine derivatives, CTET demonstrated potent inhibition against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12.5 µg/mL |
| S. aureus | 6.25 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that CTET could be a promising candidate for developing new antibacterial agents .
Anti-inflammatory Effects
CTET has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect is attributed to the compound's ability to modulate signaling pathways associated with inflammation.
Study on Anticancer Potential
A notable case study explored the anticancer potential of CTET in human colon adenocarcinoma cells. The compound exhibited an IC50 value in the low micromolar range, indicating strong antiproliferative effects. The study concluded that CTET could induce apoptosis in cancer cells through the activation of caspase pathways .
Research on CYP450 Interaction
Another significant investigation focused on the interaction of CTET with cytochrome P450 enzymes, particularly CYP2D6, which is crucial for drug metabolism. The results showed that CTET could act as a substrate for CYP2D6, suggesting implications for drug-drug interactions when used in therapeutic settings .
Q & A
Q. What are the optimal synthetic routes for N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursors to form the pyridine core, followed by functionalization with the ethane-1,2-diamine moiety. Key steps include:
-
Precursor Preparation : Use halogenated pyridine derivatives (e.g., 6-chloro-4-(trifluoromethyl)pyridin-2-amine) as starting materials .
-
Coupling Reactions : Employ Buchwald-Hartwig amination or nucleophilic substitution to attach the diamine group under inert conditions (e.g., N₂ atmosphere).
-
Optimization Variables :
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Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.
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Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.
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Temperature : 80–120°C for efficient coupling without side reactions.
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Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to achieve ≥98% purity .
- Table 1 : Example Reaction Conditions
| Step | Reactants | Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| Core Formation | 6-chloro-4-(trifluoromethyl)pyridine | None | CHCl₃ | 60–80 | 75 |
| Diamine Attachment | Ethane-1,2-diamine | Pd(OAc)₂ | DMF | 100 | 68 |
Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profile?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the pyridine backbone and diamine substituents (e.g., δ ~7.5 ppm for pyridyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 294.05) .
- HPLC-UV : Purity assessment using a C18 column (λmax = 255 nm) with isocratic elution (acetonitrile/water) .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% tolerance) .
Q. How do the physicochemical properties of this compound (e.g., solubility, logP) influence its applicability in biological assays?
- Methodological Answer :
- Lipophilicity : The trifluoromethyl group increases logP (~2.8), enhancing membrane permeability but reducing aqueous solubility. Use DMSO stock solutions (10 mM) diluted in assay buffers .
- Stability : Test hydrolytic stability at pH 7.4 (PBS, 37°C) over 24 hours. Monitor degradation via HPLC .
- Solubility Screening : Use shake-flask method with solvents like PBS, ethanol, and Tween-80 mixtures .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Purity Verification : Reanalyze batches via HPLC and NMR to exclude impurities (e.g., des-chloro byproducts) as confounding factors .
- Assay Standardization : Replicate assays under controlled conditions (e.g., cell line authentication, serum-free media) .
- Computational Validation : Perform molecular docking to compare binding affinities across reported targets (e.g., kinase inhibition vs. GPCR modulation) .
Q. How can computational modeling predict the compound’s interactions with enzymatic targets (e.g., kinases, cytochrome P450)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against crystal structures (PDB IDs: e.g., 3POZ for kinases).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- ADMET Prediction : Tools like SwissADME to estimate metabolic stability (CYP450 interactions) and toxicity .
Q. What experimental designs are recommended to study the compound’s stability under varying thermal and photolytic conditions?
- Methodological Answer :
- Thermal Stability : Incubate solid samples at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation via LC-MS .
- Photolytic Testing : Expose solutions to UV light (λ = 254 nm) for 24–72 hours. Monitor isomerization or cleavage using chiral HPLC .
- Degradation Pathways : Identify major degradation products via HRMS/MS and propose mechanisms (e.g., dechlorination, oxidation) .
Q. How does the trifluoromethyl group influence the compound’s electronic and steric interactions in catalytic or binding processes?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 to compute electrostatic potential maps and HOMO-LUMO gaps. Compare with non-fluorinated analogs .
- Steric Maps : Generate Connolly surfaces to visualize steric hindrance effects on binding pockets .
- Experimental Validation : Synthesize analogs (e.g., methyl or chloro substitutes) and compare IC₅₀ values in enzymatic assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
